molecular formula C18H18O4S B1667062 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate CAS No. 149539-02-6

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate

Cat. No. B1667062
M. Wt: 330.4 g/mol
InChI Key: OIDYLVFJAIPWBI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BI-L 357 is a prodrug of BL-L 226 and is a selective & orally active 5-lipoxygenase inhibitor.

Scientific Research Applications

  • Synthesis and Derivative Formation

    • The Stobbe condensation technique with thienyl ketones and dimethyl succinate has been used to synthesize benzothiophene derivatives, demonstrating the compound's utility in organic synthesis and derivative formation. This method primarily yields half-esters that can be further cyclised to benzothiophene derivatives (El-Rayyes, 1973).
  • Chemical Properties and Reactions

    • Another study explored the Stobbe Condensation, investigating the cyclisation of (E)-3-Methoxycarbonyl-4-(5′-methyl-2′-thienyl)-but-3-enoic acid, and α,β-bis-(5-methyl thenylidene)-succinic anhydride, to benzothiophen derivatives. This research contributes to our understanding of the chemical properties and reactions of similar succinate compounds (Abdel‐Wahhab & El-Rayyes, 1971).
  • Electrochemical Behavior

    • A study conducted on related compounds, which involve condensation reactions with elements like acetylacetone, provided insights into the electrochemical behavior of these compounds. This research is relevant for understanding the electronic properties of derivatives of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate (Domingo et al., 2000).
  • Optical Properties

    • The synthesis and optical properties of conjugated N,N-dimethyl and thienyl end-capped 2,5-(arylethynyl)thiophene oligomer structures, which share structural similarities with 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, demonstrate the potential applications in the field of optoelectronics and photonics (Rodríguez et al., 2004).
  • Fluorescent Molecular Probes

    • In the context of developing fluorescent molecular probes, derivatives of dimethylamino groups, which are structurally related to 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, have been studied for their solvatochromic dyes properties. These findings are pertinent to the development of ultrasensitive fluorescent molecular probes for biological applications (Diwu et al., 1997).
  • Polymerization Catalysts

    • Research on Nickel(II) and Palladium(II) Diimine Complexes bearing 2,6-Diphenyl Aniline Moieties for olefin polymerization catalysts reveals the potential of structurally similar compounds in the field of catalysis and polymer science (Schmid et al., 2001).

properties

CAS RN

149539-02-6

Product Name

2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate

Molecular Formula

C18H18O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid

InChI

InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+

InChI Key

OIDYLVFJAIPWBI-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2

SMILES

CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2

Appearance

Solid powder

Other CAS RN

149539-02-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester
BI-L 357
BI-L-357

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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